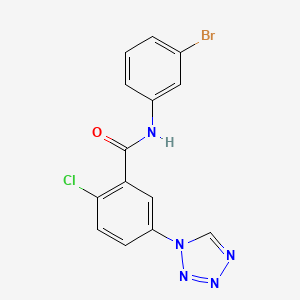![molecular formula C19H21N3O4S B11154082 2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11154082.png)
2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide, also known by its chemical formula C₁₅H₁₇NO₃, is a synthetic organic compound.
Structure: Its structure consists of an indole ring system with a methoxy group (OCH₃) at the 7-position and an acetamide group (CH₃CONH-) attached to the nitrogen atom.
Biological Relevance: This compound has drawn attention due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common route starts with the reaction of 2-(7-methoxy-1H-indol-1-yl)acetic acid with ethyl chloroacetate to form the ester. Subsequent amidation with an amine (such as methylamine) yields the final product.
Reaction Conditions: These reactions typically occur under mild conditions, using appropriate catalysts and solvents.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized in batch or continuous processes.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products include the fully formed acetamide and any intermediates during synthesis.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in autoimmune diseases.
Anti-Inflammatory Properties: It may modulate immune responses and reduce inflammation.
Gastrointestinal Disorders: Investigated for its effects on gut function.
Cancer Research: Some studies examine its impact on cancer cell growth.
Pharmacokinetics: Researchers study its absorption, distribution, metabolism, and excretion.
Industry: It may find applications in pharmaceuticals, agrochemicals, or materials science.
Mecanismo De Acción
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It could affect signaling pathways related to inflammation, immune response, or cell proliferation.
Further Research Needed: Detailed mechanistic studies are ongoing.
Comparación Con Compuestos Similares
Uniqueness: Its combination of indole, acetamide, and sulfamoylphenyl moieties sets it apart.
Similar Compounds: Other related compounds include [2-(1H-indol-1-yl)ethyl]methylamine oxalate and indole-2-ethyl acetate .
Remember that this compound’s properties and applications continue to be explored, and further research will enhance our understanding
Propiedades
Fórmula molecular |
C19H21N3O4S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
2-(7-methoxyindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H21N3O4S/c1-26-17-4-2-3-15-10-12-22(19(15)17)13-18(23)21-11-9-14-5-7-16(8-6-14)27(20,24)25/h2-8,10,12H,9,11,13H2,1H3,(H,21,23)(H2,20,24,25) |
Clave InChI |
BVUOFSUVHGPDMU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N(C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,2-dimethyl-3-oxopiperazino)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11154000.png)
![3-ethoxy-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11154005.png)
![N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11154010.png)
![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B11154015.png)
![ethyl 3-[4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B11154035.png)
![methyl {6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11154038.png)
![ethyl 3-{7-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154041.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B11154044.png)

![3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11154059.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11154061.png)
![7-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one](/img/structure/B11154066.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B11154073.png)
![N-[4-(acetylamino)phenyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11154085.png)
